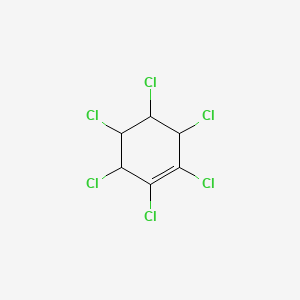

1,2,3,4,5,6-Hexachlorocyclohexene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57722-17-5 |

|---|---|

Molecular Formula |

C6H4Cl6 |

Molecular Weight |

288.8 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexene |

InChI |

InChI=1S/C6H4Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-4H |

InChI Key |

RTXWYBKYSKCFNF-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(=C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Hexachlorocyclohexane (HCH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorocyclohexane (HCH), a synthetic chlorinated organic compound with the chemical formula C₆H₆Cl₆, is a substance of significant scientific and environmental interest. While sometimes referred to as hexachlorocyclohexene, the focus of research and regulation is on the saturated cyclohexane derivative, which exists as nine stereoisomers.[1] Of these, the alpha (α), beta (β), gamma (γ), and delta (δ) isomers are the most prevalent and commercially significant.[2]

Historically, technical-grade HCH, a mixture of these isomers, was widely used as a pesticide.[3] However, only the γ-HCH isomer, commonly known as lindane, possesses potent insecticidal properties.[3] The production of lindane is inefficient, generating large quantities of other, non-insecticidal isomers as byproducts.[4] Due to their persistence in the environment, potential for bioaccumulation, and adverse health effects, HCH isomers are classified as persistent organic pollutants (POPs) under the Stockholm Convention.[5]

This guide provides a comprehensive overview of the distinct chemical and physical properties of the primary HCH isomers, details common experimental protocols for their characterization, and illustrates key logical and mechanistic relationships. Understanding these properties is crucial for assessing their environmental fate, toxicological profiles, and developing strategies for remediation.

Chemical and Physical Properties

The spatial arrangement of chlorine atoms (either axial or equatorial) on the cyclohexane ring gives each HCH isomer unique physical and chemical characteristics, which dictate their stability, solubility, and overall environmental behavior.[6] Technical-grade HCH is a brownish to white crystalline powder with a characteristic musty odor.[3][7]

The primary isomers are distinguished by their unique Chemical Abstracts Service (CAS) numbers.

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| Synonyms | alpha-BHC, alpha-Hexachloran | beta-BHC, beta-Hexachloran | gamma-BHC, Gammexane | delta-BHC, delta-Lindane |

| CAS Registry Number | 319-84-6 | 319-85-7 | 58-89-9 | 319-86-8 |

Source: Agency for Toxic Substances and Disease Registry[2]

The distinct stereochemistry of each isomer leads to significant differences in their physical properties, such as melting point, solubility, and vapor pressure. These differences are critical in modeling their distribution and persistence in various environmental compartments.

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| Molecular Weight ( g/mol ) | 290.83 | 290.83 | 290.83 | 290.83 |

| Melting Point (°C) | 159–160 | 314–315 | 112.5 | 141–142 |

| Boiling Point (°C) | 288 | 60 (at 0.5 mmHg) | 323.4 | 60 (at 0.36 mmHg) |

| Water Solubility (mg/L at 20-25°C) | 1.59 - 2 | 0.2 - 5 | 7.3 - 10 | 31.4 |

| Vapor Pressure (mmHg at 20-25°C) | 4.5 x 10⁻⁵ | 3.6 x 10⁻⁷ | 4.2 - 9.4 x 10⁻⁶ | 3.5 x 10⁻⁵ |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.8 - 3.82 | 3.78 | 3.2 - 3.7 | 4.14 |

| Henry's Law Constant (atm·m³/mol at 25°C) | 6.86 x 10⁻⁶ | 4.50 x 10⁻⁷ | 3.50 x 10⁻⁶ | 2.10 x 10⁻⁷ |

Sources: National Toxicology Program, Agency for Toxic Substances and Disease Registry, PubChem[7][8][9]

Experimental Protocols

Accurate determination of the physicochemical properties of highly hydrophobic compounds like HCH requires specialized methodologies to overcome experimental challenges such as low aqueous solubility and the potential for emulsion formation.

The Knudsen effusion method is a well-established technique for measuring the very low vapor pressures of solids and liquids.[8] It is particularly suitable for substances like HCH isomers.

Methodology:

-

A small amount of the sample substance is placed into a thermostatically controlled container known as a Knudsen cell.[8]

-

The cell, which has a small, precisely measured orifice in its lid, is placed in a high-vacuum chamber.[1][6]

-

At a constant temperature, the substance establishes an equilibrium between its condensed phase and vapor phase inside the cell.

-

Vapor molecules escape (effuse) through the orifice into the vacuum.

-

The rate of mass loss from the cell is measured over time using a highly sensitive microbalance.[6]

-

The vapor pressure (P) is then calculated using the Knudsen equation, which relates the rate of mass loss ( dm/dt ) to the orifice area (A), temperature (T), and the molar mass (M) of the substance.[8]

For highly hydrophobic chemicals with high Kₒw values (log Kₒw > 5), the traditional shake-flask method is prone to error due to the formation of microemulsions.[10][11] The slow-stirring method is an alternative designed to circumvent this issue.[12]

Methodology:

-

Two immiscible phases are prepared: n-octanol saturated with water and water saturated with n-octanol.[13]

-

The test substance (HCH isomer) is first dissolved in the water-saturated n-octanol.

-

A vessel is filled with the octanol-saturated water, and the octanol solution containing the test substance is carefully layered on top.[10]

-

The two phases are stirred very slowly with a magnetic stirrer at a constant temperature. The stirring speed is controlled to create a gentle vortex without breaking the interface between the two layers, thus preventing emulsion formation.[10][12]

-

The system is allowed to equilibrate for an extended period, often several days, until the concentration of the test substance in both phases remains constant.[10]

-

Samples are carefully drawn from both the aqueous and octanol phases.

-

The concentration of the HCH isomer in each sample is determined using an appropriate analytical technique, such as gas chromatography (GC).[12]

-

The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ).[13]

Visualizations: Logical and Mechanistic Diagrams

Technical-grade HCH is not a single compound but a mixture dominated by the α-isomer. The γ-isomer (lindane), which is the active insecticide, constitutes a relatively small fraction of the mixture.[2]

The slow-stirring method follows a precise workflow to ensure accurate determination of the octanol-water partition coefficient for hydrophobic compounds.

The primary insecticidal action of γ-HCH (lindane) stems from its role as a non-competitive antagonist of the GABAₐ receptor, a ligand-gated chloride channel. This disruption of neurotransmission leads to hyperexcitability of the central nervous system.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. β-Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pragolab.cz [pragolab.cz]

- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. p2infohouse.org [p2infohouse.org]

- 11. Partition Coefficient (n-octanol/water): slow stir method | Scymaris [scymaris.com]

- 12. HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) (PIM 257) [inchem.org]

- 13. irac-online.org [irac-online.org]

An In-Depth Technical Guide to the Stereoisomers of 1,2,3,4,5,6-Hexachlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,5,6-Hexachlorocyclohexane (HCH), a synthetic organochlorine compound, exists as nine stereoisomers, with eight being diastereomers and one of these existing as a pair of enantiomers.[1] Historically, a technical mixture of these isomers has been produced through the photochlorination of benzene.[2] This mixture has seen widespread use as a broad-spectrum insecticide. However, only the γ-isomer, commonly known as lindane, possesses significant insecticidal activity.[3] The other isomers are considered contaminants and possess their own distinct toxicological profiles, ranging from neurotoxicity to endocrine disruption.[4][5] This technical guide provides a comprehensive overview of the stereoisomers of HCH, focusing on their synthesis, separation, analysis, and distinct toxicological properties, with a particular emphasis on the underlying molecular mechanisms.

Physicochemical Properties of Major HCH Isomers

The distinct spatial arrangement of the chlorine atoms on the cyclohexane ring gives rise to the different physicochemical properties of the HCH isomers. These properties, in turn, influence their environmental fate, bioavailability, and toxicity. A summary of key quantitative data for the most prevalent isomers is presented below.

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L at 20°C) | Log Kow |

| α-HCH | C₆H₆Cl₆ | 290.83 | 158 - 160 | 288 | 1.5 - 2.0 | 3.81 |

| β-HCH | C₆H₆Cl₆ | 290.83 | 309 - 312 | - | 0.2 - 5.0 | 3.78 |

| γ-HCH (Lindane) | C₆H₆Cl₆ | 290.83 | 112.5 - 113.5 | 323.4 | 7.3 - 10.0 | 3.61 |

| δ-HCH | C₆H₆Cl₆ | 290.83 | 138 - 140 | - | 18.0 | 4.14 |

Experimental Protocols

Synthesis of Technical HCH

The industrial synthesis of technical HCH is achieved through the photochemical addition of chlorine to benzene.[2] A typical laboratory-scale adaptation of this process is outlined below.

Materials:

-

Benzene (high purity)

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride)

-

High-intensity UV light source (e.g., mercury vapor lamp)

-

Reaction vessel with gas inlet and outlet, and a cooling system

Procedure:

-

A solution of benzene in the inert solvent is prepared in the reaction vessel.

-

The solution is cooled to a temperature between 15-20°C.[1]

-

Chlorine gas is bubbled through the solution while it is vigorously stirred and irradiated with the UV light source.

-

The reaction is a free-radical chain reaction and should be carried out in a well-ventilated fume hood with appropriate safety precautions due to the toxicity of the reactants and products.

-

The reaction is monitored by gas chromatography (GC) to determine the consumption of benzene and the formation of HCH isomers.

-

Upon completion, the solvent is removed under reduced pressure to yield a crude mixture of HCH isomers. The typical composition of technical HCH is approximately 65-70% α-HCH, 7-10% β-HCH, 14-15% γ-HCH (lindane), and 7% δ-HCH.[2]

Synthesis of Technical HCH

Separation of HCH Isomers by Fractional Crystallization

The separation of the individual HCH isomers from the technical mixture is primarily achieved by fractional crystallization, which exploits the differences in their solubilities in various solvents.[3]

Materials:

-

Technical HCH mixture

-

Methanol or Acetic Acid[3]

-

Crystallization dishes

-

Filtration apparatus (e.g., Büchner funnel)

-

Temperature-controlled bath

Procedure:

-

The technical HCH mixture is dissolved in a minimal amount of hot methanol or acetic acid. The α- and β-isomers are less soluble in these solvents compared to the γ- and δ-isomers.[3]

-

The hot, saturated solution is allowed to cool slowly and undisturbed in a temperature-controlled bath.

-

As the solution cools, the less soluble α- and β-isomers will crystallize out first.

-

The crystals are collected by filtration. The filtrate, now enriched in the more soluble γ- and δ-isomers, is transferred to a clean crystallization dish.

-

The filtrate is further concentrated by evaporation of the solvent and then cooled to induce the crystallization of the γ-isomer (lindane).

-

The process of redissolving and recrystallizing the collected fractions can be repeated to improve the purity of each isomer. The purity of the fractions should be monitored at each step using an appropriate analytical method such as GC-MS.

Fractional Crystallization of HCH Isomers

Analysis of HCH Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of HCH isomers in various matrices.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms or equivalent)

-

Autosampler

Sample Preparation (for biological samples):

-

Extraction: The biological sample (e.g., tissue, blood) is homogenized and extracted with a suitable organic solvent such as a hexane/acetone mixture.

-

Cleanup: The extract is cleaned up to remove interfering substances. This may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

-

Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen.

-

Derivatization (optional): In some cases, derivatization may be performed to improve the chromatographic properties of the analytes.

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for each isomer.

Toxicological Signaling Pathways

The stereoisomers of HCH exhibit distinct toxicological effects due to their different interactions with biological macromolecules.

Neurotoxicity of γ-HCH (Lindane)

The primary mechanism of lindane's neurotoxicity is its interaction with the γ-aminobutyric acid (GABA) system in the central nervous system.[6] GABA is the main inhibitory neurotransmitter in the brain.

Neurotoxic Signaling of γ-HCH (Lindane)

Lindane acts as a non-competitive antagonist of the GABAA receptor-chloride channel complex, binding to the picrotoxin site.[6] This binding blocks the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarizing effect of GABA. The reduction in neuronal inhibition leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and seizures.[6]

Estrogenic Effects of β-HCH

The β-isomer of HCH is known to be a xenoestrogen, meaning it can mimic the effects of estrogen in the body. However, its mechanism of action appears to be distinct from that of endogenous estrogens.

Estrogenic Signaling of β-HCH

Studies have shown that β-HCH can induce estrogenic responses, such as the proliferation of estrogen-sensitive breast cancer cells.[7] Interestingly, β-HCH does not appear to bind directly to the estrogen receptor (ER) in the same manner as estradiol.[7] It is hypothesized that β-HCH may act through an indirect mechanism that is nonetheless dependent on the presence of the ER to elicit its estrogen-like effects.[7] This could involve interactions with other signaling pathways that cross-talk with the ER pathway.

Neuroactivity of α-HCH and δ-HCH

The α and δ isomers of HCH also exhibit effects on the central nervous system, although they are generally less potent than the γ-isomer. Both α- and δ-HCH have been shown to interact with the GABAA receptor, but their effects can differ from that of lindane.[4] While γ-HCH is a potent convulsant, α- and δ-HCH can have depressant or mixed excitatory/depressant effects.[4] Their interaction with the GABAA receptor is thought to be allosteric, modulating the receptor's function rather than causing a direct block. The precise molecular details of their interactions are still an area of active research.

Conclusion

The stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane represent a fascinating case study in stereoisomerism, with subtle changes in the spatial arrangement of atoms leading to profound differences in physical, chemical, and biological properties. While the insecticidal properties of the γ-isomer have been exploited for decades, the persistence and toxicity of the other isomers pose significant environmental and health concerns. A thorough understanding of their individual characteristics, as detailed in this guide, is crucial for researchers, scientists, and drug development professionals working in fields related to environmental science, toxicology, and pharmacology. The provided experimental frameworks and mechanistic insights offer a solid foundation for further investigation into this important class of compounds.

References

- 1. Lindane [lindane.org]

- 2. Lindane - Wikipedia [en.wikipedia.org]

- 3. Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CNS biochemical and pharmacological effects of the isomers of hexachlorocyclohexane (lindane) in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. delta-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Novel estrogenic action of the pesticide residue beta-hexachlorocyclohexane in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Odyssey of HCH Isomers: A Technical Guide to Their Fate and Transport

A comprehensive examination of the environmental distribution, persistence, and transformation of hexachlorocyclohexane (HCH) isomers for researchers, scientists, and drug development professionals.

Hexachlorocyclohexane (HCH) isomers, particularly the insecticidal γ-HCH (lindane), have been used extensively worldwide, leading to widespread environmental contamination. The technical-grade HCH is a mixture of several stereoisomers, with α-HCH, β-HCH, γ-HCH, and δ-HCH being the most abundant.[1] These isomers exhibit distinct physicochemical properties, resulting in differential environmental behavior, persistence, and toxicity. This technical guide provides an in-depth analysis of the environmental fate and transport of these major HCH isomers, detailing their partitioning in various environmental compartments, transformation pathways, and the analytical methodologies used for their study.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of HCH isomers is governed by their unique physicochemical properties. These properties, including water solubility, vapor pressure, and partition coefficients (octanol-water partition coefficient - K_ow, and organic carbon-water partition coefficient - K_oc), dictate their tendency to move between air, water, soil, and biota.

Table 1: Physicochemical Properties of Major HCH Isomers

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

|---|---|---|---|---|

| Molecular Weight ( g/mol ) | 290.83 | 290.83 | 290.83 | 290.83 |

| Melting Point (°C) | 158 | 309 | 112.5 | 141.5 |

| Boiling Point (°C) | 288 | 60 (at 0.50 mm Hg) | 323.4 | 60 (at 0.36 mm Hg) |

| Water Solubility (mg/L at 25°C) | 2 | 0.2 | 7.3 | 31.4 |

| Vapor Pressure (mm Hg at 25°C) | 4.5 x 10⁻⁵ | 3.6 x 10⁻⁷ (at 20°C) | 4.2 x 10⁻⁵ (at 20°C) | 3.5 x 10⁻⁵ |

| Log K_ow | 3.80 | 3.78 | 3.72 | 4.14 |

| Log K_oc | 3.13 - 3.33 | 3.13 - 3.33 | 3.13 - 3.33 | 3.13 - 3.33 |

The relatively high vapor pressures of α- and γ-HCH contribute to their volatilization from soil and water surfaces, leading to atmospheric transport over long distances.[4] In contrast, β-HCH has a significantly lower vapor pressure and water solubility, making it more persistent in soil and sediment.[4] The similar log K_ow and log K_oc values across the isomers suggest a strong affinity for organic matter in soil and sediment, leading to significant sorption.[3]

Key Environmental Processes

The fate of HCH isomers in the environment is a complex interplay of several physical, chemical, and biological processes.

Sorption and Desorption in Soil and Sediment

Sorption to soil organic matter and clay minerals is a primary factor controlling the mobility and bioavailability of HCH isomers.[5] This process reduces their concentration in the aqueous phase, thereby limiting their transport to groundwater and their availability for microbial degradation and plant uptake. The strength of sorption is influenced by soil properties such as organic carbon content, clay content, and pH.

Volatilization

The tendency of α- and γ-HCH to volatilize facilitates their long-range atmospheric transport, leading to their presence in remote ecosystems like the Arctic.[4] This process is influenced by temperature, soil moisture, and air movement.

Biodegradation

Microbial degradation is a critical pathway for the dissipation of HCH isomers from the environment. This process can occur under both aerobic and anaerobic conditions, with different isomers exhibiting varying susceptibility.

-

Aerobic Degradation: The most well-characterized aerobic degradation pathway is the "Lin pathway," involving a series of enzymes (LinA, LinB, LinC, etc.) that sequentially dechlorinate and break down the HCH molecule.[6][7][8] γ-HCH is generally the most readily degraded isomer under aerobic conditions.[9]

-

Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is the primary degradation mechanism.[5][10] β-HCH, which is highly recalcitrant under aerobic conditions, can be degraded anaerobically to chlorobenzene and benzene.[5][10]

Bioaccumulation and Biomagnification

Due to their lipophilic nature (high K_ow), HCH isomers have a tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation.[7] As these organisms are consumed by others higher up the food chain, the concentration of HCH isomers can increase at each trophic level, a phenomenon called biomagnification.[7] β-HCH, being the most persistent isomer, often shows the highest potential for bioaccumulation and biomagnification.[4]

Table 2: Environmental Fate Parameters of HCH Isomers

| Parameter | α-HCH | β-HCH | γ-HCH | δ-HCH |

|---|---|---|---|---|

| Soil Degradation Half-life (t_1/2) | Variable, generally shorter than β-HCH | Longest (most persistent) | Shortest | Intermediate |

| Bioaccumulation Factor (BCF) | Moderate | High | Moderate | Moderate |

| Biomagnification Factor (BMF) | Can be >1 | Generally the highest | Can be >1 | Can be >1 |

Note: Specific values for half-life, BCF, and BMF can vary significantly depending on environmental conditions and the specific organisms studied.[1][7][9]

Experimental Protocols

Standardized methods are essential for reliably assessing the environmental fate and transport of chemicals like HCH isomers. The following sections outline the key experimental protocols based on internationally recognized guidelines.

Soil Sorption/Desorption: OECD 106 Batch Equilibrium Method

This method determines the adsorption and desorption potential of a chemical in soil.

Methodology:

-

Soil Preparation: A set of well-characterized soils with varying organic carbon content, clay content, and pH are air-dried and sieved.

-

Test Solution Preparation: A stock solution of the 14C-labeled HCH isomer in a suitable solvent is prepared. Test solutions are made by diluting the stock solution in 0.01 M CaCl₂.

-

Adsorption Phase:

-

Known weights of soil are placed in centrifuge tubes.

-

A known volume of the test solution is added to each tube.

-

The tubes are agitated in the dark at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The tubes are then centrifuged to separate the soil and aqueous phases.

-

-

Analysis: The concentration of the HCH isomer in the aqueous phase is determined by liquid scintillation counting (LSC). The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Desorption Phase:

-

The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂.

-

The tubes are agitated again until equilibrium is re-established.

-

The concentration of the HCH isomer in the aqueous phase is measured to determine the amount desorbed.

-

-

Data Calculation: The soil-water partition coefficient (K_d) and the organic carbon-normalized partition coefficient (K_oc) are calculated.

Biodegradation in Soil: OECD 307 Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil and Test Substance: Fresh soil samples are collected and characterized. 14C-labeled HCH isomer is used as the test substance.

-

Aerobic Test System:

-

Soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

The test substance is applied to the soil.

-

The treated soil is incubated in the dark at a constant temperature in a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and volatile organic compounds.

-

-

Anaerobic Test System:

-

Soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

The test substance is applied, and the system is incubated in the dark. Volatile traps are also used.

-

-

Sampling and Analysis:

-

At various time intervals, soil samples are taken and extracted with appropriate solvents.

-

The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products.

-

The amount of ¹⁴CO₂ and other volatile compounds trapped is quantified by LSC.

-

Non-extractable residues are determined by combusting the extracted soil.

-

-

Data Analysis: The rate of degradation (e.g., DT₅₀ - time for 50% dissipation) of the parent compound and the formation and decline of major metabolites are calculated.

Bioaccumulation in Fish: OECD 305 Aqueous and Dietary Exposure

This test evaluates the potential for a chemical to accumulate in fish from water or through their diet.

Methodology:

-

Test Organisms: A suitable fish species (e.g., rainbow trout, zebrafish) is selected and acclimated to laboratory conditions.

-

Exposure Phase (Uptake):

-

Aqueous Exposure: Fish are exposed to a constant, low concentration of the 14C-labeled HCH isomer in a flow-through system for a defined period (e.g., 28 days).

-

Dietary Exposure: Fish are fed a diet containing a known concentration of the HCH isomer.

-

-

Depuration Phase (Elimination): After the exposure phase, the fish are transferred to a clean, flowing water system (or fed a clean diet) and monitored for a period to determine the rate of elimination of the substance.

-

Sampling and Analysis:

-

Water concentrations are monitored regularly during the aqueous exposure phase.

-

Fish are sampled at selected time points during both the uptake and depuration phases.

-

The concentration of the HCH isomer in the fish tissue (whole body or specific organs) is determined by LSC after appropriate sample preparation.

-

-

Data Calculation:

-

The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.

-

The Biomagnification Factor (BMF) is calculated from the dietary exposure study.

-

Uptake and depuration rate constants are also determined.

-

Analytical Methods for HCH Isomer Quantification

Accurate quantification of HCH isomers in environmental matrices is crucial for fate and transport studies.

1. Sample Extraction:

-

Soxhlet Extraction: A classic and robust method for extracting HCHs from solid matrices like soil and sediment using an organic solvent (e.g., hexane/acetone).[11][12]

-

Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE): More modern techniques that use less solvent and are faster than Soxhlet extraction.[11]

2. Extract Cleanup:

-

Florisil Column Chromatography: A common and effective method for removing polar interferences from the sample extract before instrumental analysis.[13][14][15] The extract is passed through a column packed with Florisil, and different solvent fractions are collected to isolate the HCH isomers.

3. Instrumental Analysis:

-

Gas Chromatography-Electron Capture Detector (GC-ECD): A highly sensitive technique for the detection of halogenated compounds like HCHs.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification and quantification of HCH isomers based on their mass spectra.[17][18]

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the environmental fate of HCH isomers and typical experimental workflows.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Table 1, Properties of Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Aerobic degradation of lindane (gamma-hexachlorocyclohexane) in bacteria and its biochemical and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. beta-1,2,3,4,5,6-Hexachlorocyclohexane (an/anerobic) Degradation Pathway [eawag-bbd.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. unitedchem.com [unitedchem.com]

- 14. weber.hu [weber.hu]

- 15. epd.georgia.gov [epd.georgia.gov]

- 16. Aerobic degradation of lindane (γ-hexachlorocyclohexane) in bacteria and its biochemical and molecular basis - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Toxicological Profile of alpha-Hexachlorocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hexachlorocyclohexane (α-HCH) is a synthetic organochlorine compound and one of the main isomers of technical hexachlorocyclohexane (HCH), which was historically used as a broad-spectrum insecticide.[1][2] Although its use has been widely restricted due to its persistence in the environment and adverse health effects, α-HCH remains a contaminant of concern in various ecosystems and can be found in soil, water, and the food chain.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of α-HCH, focusing on its toxicokinetics, mechanisms of toxicity, and target organ systems. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental health.

Chemical and Physical Properties

Alpha-HCH is a solid, crystalline substance with low water solubility and high lipid solubility, which contributes to its bioaccumulative potential.[2] It is one of the eight stereoisomers of HCH, and its chemical structure consists of a cyclohexane ring with six chlorine atoms.[5]

Table 1: Chemical and Physical Properties of alpha-Hexachlorocyclohexane

| Property | Value | Reference |

| CAS Number | 319-84-6 | [1] |

| Molecular Formula | C₆H₆Cl₆ | [5] |

| Molecular Weight | 290.83 g/mol | [5] |

| Appearance | White crystalline solid | [5] |

| Water Solubility | 1.2 - 2.0 mg/L at 20°C | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.8 | [2] |

| Vapor Pressure | 0.003 - 0.005 Pa at 20°C | [2] |

Toxicokinetics

Absorption

Alpha-HCH can be absorbed by the body through ingestion, inhalation, and dermal contact.[6] Due to its lipophilic nature, it is readily absorbed from the gastrointestinal tract.

Distribution

Following absorption, α-HCH is distributed throughout the body, with a tendency to accumulate in adipose tissue and other lipid-rich tissues due to its high lipophilicity.[3]

Metabolism

The metabolism of α-HCH primarily occurs in the liver and involves enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes.[7] These reactions can lead to the formation of various metabolites, some of which may be more or less toxic than the parent compound.

Excretion

Alpha-HCH and its metabolites are primarily excreted in the urine, with a smaller proportion eliminated through the feces.[6] The elimination half-life of α-HCH can be prolonged due to its storage in adipose tissue.

Mechanism of Action and Toxicity

The toxicity of α-HCH is multifaceted and involves several mechanisms, including neurotoxicity, hepatotoxicity, endocrine disruption, and carcinogenicity.

Neurotoxicity

Alpha-HCH exerts its neurotoxic effects primarily by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[8][9] It has been shown to have enhancing effects on the peak current in certain GABA-A receptor subunit combinations (α1β2γ2s and α1β2) and biphasic effects on others (α6β2γ2s).[8] This modulation of GABAergic neurotransmission can lead to neuroexcitatory effects.

Figure 1: Modulation of GABA-A Receptor by alpha-HCH.

Hepatotoxicity

The liver is a primary target organ for α-HCH toxicity.[10] Chronic exposure can lead to increased liver weight, hepatocellular hypertrophy, and the development of liver tumors in animal models.[10] The hepatotoxicity of α-HCH is thought to be mediated, in part, by the activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).[11] Activation of these receptors leads to the induction of cytochrome P450 enzymes, which can increase oxidative stress and contribute to cellular damage.

Figure 2: CAR/PXR-Mediated Hepatotoxicity of alpha-HCH.

Endocrine Disruption

Alpha-HCH has been shown to exhibit endocrine-disrupting properties. It acts as an antagonist of the androgen receptor (AR), competitively inhibiting the binding of endogenous androgens like dihydrotestosterone (DHT).[1][12] This can disrupt normal androgen signaling, which is crucial for the development and function of male reproductive tissues. Additionally, α-HCH can inhibit steroidogenesis by reducing the expression of the steroidogenic acute regulatory (StAR) protein, which is essential for the transport of cholesterol into the mitochondria for steroid hormone synthesis.

Figure 3: Androgen Receptor Antagonism by alpha-HCH.

Figure 4: Inhibition of Steroidogenesis by alpha-HCH.

Oxidative Stress

Exposure to α-HCH has been linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the cell.[13] This can lead to cellular damage, including lipid peroxidation.[14] The Nrf2-Keap1 signaling pathway, a key regulator of the antioxidant response, may be affected by α-HCH exposure.

Figure 5: Oxidative Stress and Antioxidant Response to alpha-HCH.

Carcinogenicity

Alpha-HCH is classified as a probable human carcinogen based on sufficient evidence of carcinogenicity in animals.[10] Chronic oral exposure has been shown to induce liver tumors in rats and mice.[10]

Quantitative Toxicological Data

Table 2: Acute and Chronic Toxicity of alpha-Hexachlorocyclohexane

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 177 - 500 mg/kg | [2] |

| NOAEL (Intermediate) | Rat | Oral | 2 mg/kg/day | [1] |

| LOAEL (Intermediate) | Rat | Oral | 20 mg/kg/day | [1] |

| NOAEL (Chronic) | Rat | Oral | 0.9 mg/kg/day | [1] |

| LOAEL (Chronic) | Rat | Oral | 4 mg/kg/day | [1] |

Table 3: Bioaccumulation of alpha-Hexachlorocyclohexane

| Parameter | Species | Value | Reference |

| Bioconcentration Factor (BCF) | Zebra fish | 1,100 | [12] |

Experimental Protocols

Chronic Oral Toxicity Study in Rats (Fitzhugh et al., 1950)

-

Animal Model: Wistar rats

-

Dosing: α-HCH was administered in the diet at various concentrations.

-

Duration: 107 weeks

-

Endpoints: Body weight, food consumption, clinical signs of toxicity, hematology, clinical chemistry, gross pathology, and histopathology of major organs.

-

Key Findings: Increased liver weight and histopathological changes were observed at a LOAEL of 4 mg/kg/day, with a NOAEL of 0.9 mg/kg/day.[1]

Intermediate-Duration Oral Toxicity Study in Rats (Sumida et al., 2007)

-

Animal Model: Male Sprague-Dawley rats

-

Dosing: α-HCH was administered by gavage.

-

Duration: 28 days

-

Endpoints: Gene expression profiles in the liver were analyzed to investigate the mechanisms of hepatotoxicity.

-

Key Findings: The study provided insights into the molecular mechanisms underlying α-HCH-induced liver toxicity.[1]

Neurotoxicity Study in Rats (Muller et al., 1981)

-

Animal Model: Wistar rats

-

Dosing: α-HCH was administered in the diet.

-

Duration: 30 days

-

Endpoints: Motor nerve conduction velocity was measured to assess neurotoxic effects.

-

Key Findings: No significant effects on motor nerve conduction velocity were observed at the tested doses.[1]

Analytical Methods

The detection and quantification of α-HCH in biological and environmental samples are typically performed using gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[13][14]

Figure 6: General Workflow for the Analysis of alpha-HCH.

Conclusion

Alpha-hexachlorocyclohexane is a persistent environmental contaminant with a complex toxicological profile. Its ability to induce neurotoxicity, hepatotoxicity, endocrine disruption, and cancer highlights the potential risks associated with exposure. This technical guide has summarized the key toxicological data, mechanisms of action, and analytical methodologies related to α-HCH. A thorough understanding of its toxicological properties is essential for risk assessment, the development of remediation strategies, and the protection of human and environmental health. Further research is warranted to fully elucidate the intricate molecular pathways involved in α-HCH toxicity and to develop more sensitive biomarkers of exposure and effect.

References

- 1. Enantioselective effects of alpha-hexachlorocyclohexane (HCH) isomers on androgen receptor activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Effects of gamma-HCH and delta-HCH on human recombinant GABA(A) receptors: dependence on GABA(A) receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha particles initiate biological production of superoxide anions and hydrogen peroxide in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of hexachlorocyclohexane isomers on the GABA receptor subunits expressed in human embryonic kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of hexachlorocyclohexane isomers on the GABA receptor-chloride channel complex in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. Involvement of CAR and PXR in the transcriptional regulation of CYP2B6 gene expression by ingredients from herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of γ-HCH and δ-HCH on human recombinant GABAA receptors: dependence on GABAA receptor subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Generation of alpha-hydroxyaldehydic compounds in the course of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of γ-Hexachlorocyclohexane (Lindane): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the molecular mechanisms underlying the neurotoxic effects of γ-hexachlorocyclohexane (γ-HCH), commonly known as lindane. The primary focus is on its interaction with central nervous system (CNS) neurotransmitter-gated ion channels.

Primary Mechanism of Action: GABA-A Receptor Antagonism

The principal mechanism of lindane's neurotoxicity is its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated chloride ion channels that mediate the majority of fast inhibitory neurotransmission in the CNS.

Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl⁻). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Lindane disrupts this process by binding to a site within the integral chloride channel pore of the GABA-A receptor. This binding site is distinct from the GABA binding site and is known as the picrotoxin-convulsant site. By binding here, lindane allosterically blocks the channel, preventing Cl⁻ influx even when GABA is bound to the receptor. This blockade of inhibitory signaling leads to neuronal hyperexcitability, resulting in symptoms such as tremors, convulsions, and seizures.

Signaling Pathway: Lindane's Disruption of GABAergic Neurotransmission

The following diagram illustrates the normal function of a GABAergic synapse and its disruption by lindane.

Quantitative Data on Lindane-Receptor Interaction

The affinity of lindane for the GABA-A receptor and its potency in blocking chloride currents have been quantified across various species and experimental systems.

| Parameter | Species/System | Value | Comments | Reference |

| IC₅₀ | Rat cortical neurons | 29 nM | Inhibition of GABA-induced Cl⁻ current | |

| IC₅₀ | Human recombinant α1β2γ2 GABA-A receptors | 130 nM - 6.2 µM | Varies with subunit composition | |

| Kᵢ | Rat brain membranes | 22 nM - 1 µM | Displacement of [³⁵S]TBPS | |

| Kᵢ | Housefly head membranes | 1.8 nM | Displacement of [³H]EBOB | |

| Bmax | Rat brain | 1.5 pmol/mg protein | Density of picrotoxin binding sites |

-

IC₅₀ (Half maximal inhibitory concentration): The concentration of lindane required to inhibit 50% of the maximal GABA-induced chloride current.

-

Kᵢ (Inhibitor constant): The dissociation constant for the binding of lindane to the receptor. A lower Kᵢ indicates higher binding affinity.

-

Bmax (Maximum binding capacity): Represents the density of the target binding sites in a given tissue.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of lindane.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

This protocol is used to measure the effect of lindane on GABA-induced currents in Xenopus oocytes expressing recombinant GABA-A receptors.

Objective: To determine the IC₅₀ of lindane for blocking GABA-A receptor-mediated chloride currents.

Methodology:

-

Receptor Expression:

-

Synthesize cRNA for desired GABA-A receptor subunits (e.g., human α1, β2, γ2) via in vitro transcription.

-

Microinject a mixture of the cRNA (e.g., 50 nL total volume) into Stage V-VI Xenopus laevis oocytes.

-

Incubate oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Experimental Procedure:

-

Establish a baseline by applying a pulse of GABA (at its EC₂₀ concentration) and record the peak inward chloride current (IGABA).

-

Wash the chamber with Ringer's solution until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of lindane (dissolved in Ringer's with DMSO, final DMSO <0.1%) for 2-3 minutes.

-

During lindane perfusion, co-apply the same pulse of GABA and record the inhibited peak current.

-

Repeat steps 3-4 for a range of lindane concentrations (e.g., 1 nM to 100 µM).

-

-

Data Analysis:

-

For each concentration, calculate the percentage of inhibition: (1 - (I_lindane / I_control)) * 100.

-

Plot the percentage of inhibition against the logarithm of the lindane concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Workflow: Electrophysiological Analysis of Lindane

Radioligand Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of lindane for the picrotoxin site using a radiolabeled ligand like [³⁵S]TBPS.

Objective: To quantify lindane's affinity for the convulsant binding site on the GABA-A receptor in rat brain membranes.

Methodology:

-

Membrane Preparation:

-

Homogenize whole rat brains (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes.

-

Resuspend the resulting pellet (P2 fraction) in buffer and wash multiple times through centrifugation to remove endogenous GABA.

-

Determine the final protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, combine:

-

A fixed amount of brain membrane preparation (e.g., 100-200 µg protein).

-

A fixed concentration of radioligand [³⁵S]TBPS (e.g., 2 nM).

-

A range of concentrations of unlabeled lindane (the competitor), from 1 nM to 1 mM.

-

Assay buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl) to a final volume of 250 µL.

-

-

Include tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of an unlabeled ligand like picrotoxin, e.g., 10 µM).

-

Incubate all tubes at 25°C for 90 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the lindane concentration.

-

Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of lindane that displaces 50% of the [³⁵S]TBPS).

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Secondary and Other Mechanisms

While its action on GABA-A receptors is primary, lindane has been reported to affect other neuronal targets, though typically at higher concentrations.

-

Glycine Receptors: Lindane can also antagonize glycine-gated chloride channels, which are important for inhibitory neurotransmission in the spinal cord and brainstem.

-

Voltage-Gated Sodium Channels (VGSCs): Some studies suggest lindane can alter the kinetics of VGSCs, potentially contributing to repetitive neuronal firing.

-

Calcium Signaling: Lindane may interfere with intracellular calcium homeostasis by affecting Ca²⁺-ATPases and voltage-gated calcium channels.

Logical Pathway from Exposure to Neurotoxicity

This diagram shows the causal chain from molecular interaction to systemic effect.

Conclusion

The core mechanism of action for γ-HCH (lindane) is the non-competitive blockade of the GABA-A receptor chloride channel. By binding to the integrated picrotoxin site, it prevents inhibitory neurotransmission, leading to widespread CNS hyperexcitability. This primary action is well-supported by extensive electrophysiological and biochemical data. While secondary effects on other ion channels may contribute to its overall toxicity profile, the interaction with the GABA-A receptor remains the critical event initiating its potent convulsant and neurotoxic effects.

An In-depth Technical Guide to the Photochemical Chlorination of Benzene for the Production of Hexachlorocyclohexane (HCH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical chlorination of benzene to produce hexachlorocyclohexane (HCH), a process of significant historical and industrial importance, particularly for the synthesis of the potent insecticide, Lindane (γ-HCH).

Reaction Overview and Mechanism

The synthesis of HCH from benzene is achieved through a photochemical addition reaction, where chlorine atoms are added across the double bonds of the benzene ring.[1] This process permanently breaks the aromaticity of the benzene ring.[2] The reaction is a free-radical chain reaction initiated by ultraviolet (UV) light or other free-radical initiators like X-rays or gamma rays.[1][3][4] Unlike the electrophilic substitution of benzene which occurs in the presence of a Lewis acid catalyst to form chlorobenzene, the photochemical pathway leads to an addition product.[1][2][5]

The free-radical mechanism proceeds in three primary stages:

-

Initiation: A chlorine molecule absorbs energy from UV light, leading to the homolytic cleavage of the Cl-Cl bond to form two highly reactive chlorine free radicals (Cl•).[1]

-

Propagation: A chlorine radical attacks the benzene ring, adding to one of the double bonds and creating a new radical intermediate. This new radical then reacts with another chlorine molecule (Cl₂) to add a second chlorine atom and regenerate a chlorine radical, which continues the chain reaction.[1] These steps repeat until all double bonds in the ring are saturated with chlorine atoms.

-

Termination: The chain reaction is terminated when free radicals combine with each other to form stable, non-radical molecules.[1]

Figure 1: Free-radical chain mechanism for the photochemical chlorination of benzene.

Products: The Isomers of Hexachlorocyclohexane

The photochemical chlorination of benzene does not yield a single product but rather a mixture of stereoisomers.[3] The technical-grade HCH produced is primarily composed of five stable isomers: alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε).[6][7] These isomers have the same chemical formula (C₆H₆Cl₆) but differ in the spatial orientation (axial or equatorial) of the chlorine atoms on the cyclohexane ring.[6]

Of these isomers, only γ-HCH, commonly known as Lindane, possesses significant insecticidal properties.[3][7] The production process is notably inefficient, as for every ton of Lindane manufactured, approximately nine tons of other non-insecticidal and toxic isomers are generated as waste byproducts.[8][9]

Quantitative Isomer Distribution

The relative abundance of each isomer can vary depending on the specific reaction conditions, but a typical distribution for technical-grade HCH is presented below.

| Isomer | Typical Percentage in Technical-Grade HCH |

| α-HCH | 60 - 70%[6][7] |

| β-HCH | 5 - 12%[6][7] |

| γ-HCH (Lindane) | 10 - 15%[7] |

| δ-HCH | 6 - 10%[6][7] |

| ε-HCH | 3 - 4%[6][7] |

Table 1: Typical isomer distribution in technical-grade HCH produced by photochlorination of benzene.

Physicochemical Properties of HCH Isomers

The distinct stereochemistry of each isomer results in different physical and chemical properties, which is crucial for their separation and also influences their environmental fate and toxicity.

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| Melting Point | 159-160 °C | 309 °C | 112.5 °C | 138-139 °C |

| Water Solubility at 25°C | 2 mg/L[10] | 0.2 mg/L (at 20°C)[10] | 7.3 mg/L[10] | 31.4 mg/L[10] |

| Solubility in Organic Solvents | Soluble in chloroform and benzene.[3][10] | Slightly soluble in chloroform and benzene.[3][10] | Very soluble in chloroform, ethanol, acetone, ether, and benzene.[3][10] | Soluble in ethanol, ether, and benzene.[3][10] |

| Vapor Pressure at 20°C (mm Hg) | 4.5 x 10⁻⁵ (at 25°C)[10] | 3.6 x 10⁻⁷[10] | 4.2 x 10⁻⁵[10] | 3.5 x 10⁻⁵ (at 25°C)[10] |

Table 2: Selected physicochemical properties of the major HCH isomers.

Experimental Protocols and Workflow

The industrial production of HCH is carried out in photochemical reactors. While specific proprietary details may vary, the general methodology follows a consistent workflow.

General Experimental Methodology

-

Reactant Preparation: Purified, catalyst-free benzene is charged into a photochemical reactor.[11][12] The reactor is typically made of glass or another material that is transparent to UV light and inert to the reactants.[11][12]

-

Initiation of Reaction: Gaseous chlorine is introduced into the benzene.[13] The reaction mixture is then exposed to a source of actinic light, commonly a medium-pressure mercury vapor lamp, which emits UV radiation to initiate the chlorination process.[12][14]

-

Temperature Control: The reaction is highly exothermic. Therefore, active cooling is essential to maintain the reaction temperature, typically between 15°C and 25°C.[12][13] Inadequate temperature control can lead to side reactions, such as substitution chlorination, and potential safety hazards.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of dissolved chlorine.[11]

-

Product Work-up: Once the reaction is complete, the resulting mixture, known as technical-grade HCH, is processed to isolate the desired γ-isomer.

Figure 2: General experimental workflow for HCH production and Lindane isolation.

Separation and Purification of γ-HCH (Lindane)

The economic viability of HCH production hinges on the effective separation of the valuable γ-isomer from the crude technical mixture. This is typically achieved through fractional crystallization, leveraging the differences in solubility of the various isomers in specific organic solvents.[3][4]

Detailed Separation Protocol

-

Solvent Treatment: The technical HCH mixture is treated with a carefully selected solvent. Methanol and acetic acid are commonly used because the α and β isomers are only sparingly soluble in them, whereas the γ-isomer is more soluble.[13][15] Isopropyl alcohol has also been utilized, noted for its high solubility for the delta isomer and low solubility for the gamma isomer.[16]

-

Fractional Crystallization: The solution is cooled, causing the less soluble isomers (primarily α and β) to crystallize out first. These are removed by filtration.

-

Concentration and Isolation: The filtrate, now enriched in the γ-isomer, is concentrated (e.g., by solvent evaporation).[16] Upon further cooling, the γ-HCH crystallizes.

-

Recrystallization: The isolated γ-HCH crystals may be subjected to further recrystallization steps to achieve the required purity of >99% for pharmaceutical or agricultural-grade Lindane.[3][4]

References

- 1. prepp.in [prepp.in]

- 2. testbook.com [testbook.com]

- 3. Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chm.pops.int [chm.pops.int]

- 8. Lindane - Wikipedia [en.wikipedia.org]

- 9. Hexachlorocyclohexane – German Environmental Specimen Bank [umweltprobenbank.de]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. US2738320A - Process for photochemical chlorination - Google Patents [patents.google.com]

- 12. Hexachlorocyclohexane | C6H6Cl6 | CID 727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Lindane [lindane.org]

- 14. scribd.com [scribd.com]

- 15. byjus.com [byjus.com]

- 16. US2573676A - Process for separating the isomers of hexachlorocyclohexane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomeric Composition of Technical Grade Hexachlorocyclohexane (HCH)

This technical guide provides a comprehensive overview of the isomeric composition of technical grade hexachlorocyclohexane (HCH), detailing the analytical methodologies for its characterization and the toxicological implications of its various isomers. This document is intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction to Technical Grade HCH

Technical grade hexachlorocyclohexane (HCH) is a synthetic organochlorine insecticide that was widely used in agriculture and public health from the 1940s to the 1970s. It is produced by the photochemical chlorination of benzene, a process that results in a mixture of several stereoisomers. Although its use has been largely discontinued due to its environmental persistence and adverse health effects, technical HCH and its isomers remain significant environmental contaminants.

The insecticidal properties of technical HCH are almost exclusively due to the γ-isomer, commonly known as lindane. However, the production of one ton of lindane results in approximately eight to twelve tons of other HCH isomers, which are considered waste products. These non-insecticidal isomers are more persistent and often more toxic than lindane, posing ongoing environmental and health risks.

Isomeric Composition of Technical Grade HCH

Technical grade HCH is a mixture of five main stereoisomers, each with a distinct spatial orientation of chlorine atoms on the cyclohexane ring. The relative abundance of these isomers can vary depending on the manufacturing process, but a typical composition is summarized in the table below.

| Isomer | Percentage in Technical Grade HCH | Key Characteristics |

| α-HCH (alpha-HCH) | 55 - 80% | The most abundant isomer; readily undergoes dehydrochlorination. |

| β-HCH (beta-HCH) | 5 - 14% | The most persistent and bioaccumulative isomer. |

| γ-HCH (gamma-HCH/Lindane) | 8 - 15% | The only isomer with significant insecticidal activity. |

| δ-HCH (delta-HCH) | 2 - 16% | A minor component. |

| ε-HCH (epsilon-HCH) | 1 - 5% | The least abundant of the main isomers. |

The significant variation in the percentage of each isomer highlights the importance of accurate analytical characterization of HCH residues in environmental and biological samples.

Experimental Protocols for HCH Isomer Analysis

The quantitative analysis of HCH isomers is predominantly performed using gas chromatography (GC) with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. A general protocol for this analysis is outlined below.

3.1. Sample Preparation: Extraction and Cleanup

-

Extraction: A known weight of the sample (e.g., soil, water, tissue) is extracted with an organic solvent. A common choice is a mixture of n-hexane and acetone. The extraction can be performed using methods such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE).

-

Concentration: The resulting extract is concentrated using a rotary evaporator or a gentle stream of nitrogen to a small volume.

-

Cleanup: The concentrated extract is cleaned up to remove interfering co-extractives. This is a critical step and is often performed using column chromatography with silica gel or Florisil as the stationary phase. The HCH isomers are eluted with a suitable solvent or solvent mixture, while a significant portion of the interfering compounds are retained on the column.

3.2. Gas Chromatography with Electron Capture Detection (GC-ECD)

-

Instrumentation: A gas chromatograph equipped with a capillary column and an electron capture detector is used.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is typically used for the separation of HCH isomers.

-

Injector: A split/splitless injector is used, typically operated in splitless mode for trace analysis.

-

Detector: An electron capture detector (ECD) is used for its high sensitivity to the chlorine atoms in the HCH molecules.

-

-

Analytical Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: An initial temperature of around 100 °C is held for a few minutes, then ramped up to a final temperature of around 280 °C. A typical program might be: 100 °C (2 min), ramp at 5 °C/min to 180 °C, then ramp at 10 °C/min to 280 °C (hold for 10 min).

-

Detector Temperature: 300 °C

-

Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.

-

-

Quantification: The concentration of each HCH isomer is determined by comparing the peak areas in the sample chromatogram to those of a certified reference standard of known concentration. An internal standard is often used to correct for variations in injection volume and detector response.

Abiotic Degradation Pathways of Hexachlorocyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary abiotic degradation pathways of hexachlorocyclohexene (HCH) isomers. It is designed to offer an in-depth understanding of the chemical transformations HCH undergoes in the environment, independent of biological activity. This document details the mechanisms of hydrolysis, photolysis, and dehydrochlorination, presenting quantitative data, experimental protocols, and visual representations of the key processes.

Core Abiotic Degradation Pathways

Hexachlorocyclohexene, a synthetic organochlorine insecticide, exists as several stereoisomers, with the most notable being alpha (α), beta (β), gamma (γ), and delta (δ)-HCH. The environmental persistence and fate of these isomers are significantly influenced by abiotic degradation processes. The primary pathways include:

-

Hydrolysis: The reaction with water, leading to the substitution of chlorine atoms with hydroxyl groups. This process is highly dependent on pH and temperature.

-

Photolysis: The degradation of HCH molecules by the absorption of light, particularly in the ultraviolet (UV) spectrum. This can occur through direct absorption of light by the HCH molecule or indirectly through reactions with photosensitized species.

-

Dehydrochlorination: The elimination of hydrogen chloride (HCl) from the HCH molecule, leading to the formation of less chlorinated and often more volatile compounds such as pentachlorocyclohexene (PCCH) and tetrachlorocyclohexene (TCCH). This pathway is significant in alkaline conditions.

The relative importance of these pathways is dependent on the specific HCH isomer and the prevailing environmental conditions.

Quantitative Degradation Data

The rate of abiotic degradation of HCH isomers is crucial for environmental risk assessment. The following tables summarize key quantitative data from various studies.

Table 1: Hydrolysis Half-Lives (t½) of HCH Isomers at 25°C

| HCH Isomer | pH 5 | pH 7 | pH 9 |

| α-HCH | Stable | 26 years | 1.1 days |

| β-HCH | Stable | Stable | 10.4 days |

| γ-HCH | 1,230 days | 237 days | 1.1 days |

| δ-HCH | 120 days | 23 days | 0.5 days |

Table 2: Photolysis Data for HCH Isomers in Aqueous Solution

| HCH Isomer | Wavelength (nm) | Quantum Yield (Φ) | Key Photoproducts |

| α-HCH | 254 | 0.45 | Pentachlorocyclohexene, Tetrachlorocyclohexene |

| γ-HCH | 254 | 0.12 | Pentachlorocyclohexene, Tetrachlorocyclohexene, Benzene |

Table 3: Dehydrochlorination Rate Constants (k) of HCH Isomers

| HCH Isomer | Condition | Rate Constant (k) |

| α-HCH | Alkaline | 1.3 x 10⁻² M⁻¹s⁻¹ |

| γ-HCH | Alkaline | 3.0 x 10⁻³ M⁻¹s⁻¹ |

| δ-HCH | Alkaline | 1.1 x 10⁻¹ M⁻¹s⁻¹ |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key abiotic degradation pathways of HCH.

Caption: Overview of the primary abiotic degradation pathways of Hexachlorocyclohexene (HCH).

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible data on the abiotic degradation of HCH. The following sections outline methodologies based on established guidelines.

Hydrolysis Rate Determination

This protocol is adapted from OECD Guideline 111 and EPA OCSPP 835.2120.

Objective: To determine the rate of hydrolysis of HCH isomers as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Spiking: Spike the buffer solutions with a known concentration of the HCH isomer (e.g., in acetone or acetonitrile as a carrier solvent, ensuring the solvent concentration does not exceed 1%).

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, collect triplicate samples from each solution.

-

Extraction: Extract the HCH and its degradation products from the aqueous samples using a suitable organic solvent (e.g., hexane or dichloromethane).

-

Analysis: Analyze the extracts using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) to determine the concentration of the parent HCH isomer.

-

Data Analysis: Plot the natural logarithm of the HCH concentration versus time to determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) for each pH.

Caption: Experimental workflow for determining the hydrolysis rate of HCH.

Photolysis Rate Determination

This protocol is based on OECD Guideline 316 and EPA OCSPP 835.2240.

Objective: To determine the rate of direct photolysis of HCH isomers in water.

Methodology:

-

Solution Preparation: Prepare a solution of the HCH isomer in sterile, purified water.

-

UV-Vis Spectrum: Measure the UV-Vis absorption spectrum of the HCH solution to determine the molar absorption coefficient.

-

Irradiation: Irradiate the solution with a light source of known spectral output (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Control Samples: Prepare control samples wrapped in aluminum foil to be kept in the dark alongside the irradiated samples to account for any non-photolytic degradation.

-

Sampling: At specific time intervals, take samples from both the irradiated and control solutions.

-

Analysis: Analyze the samples for the parent HCH concentration using an appropriate analytical method (e.g., HPLC or GC).

-

Quantum Yield Calculation: Calculate the quantum yield (Φ) using the rate of degradation, the light intensity, and the molar absorption coefficient.

Caption: Experimental workflow for determining the photolysis rate of HCH.

Conclusion

The abiotic degradation of hexachlorocyclohexene is a complex process governed by multiple pathways, with hydrolysis, photolysis, and dehydrochlorination being the most significant. The rate and extent of degradation are highly dependent on the specific isomer and environmental conditions such as pH, temperature, and the presence of light. A thorough understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is essential for accurately predicting the environmental fate and persistence of HCH isomers and for developing effective remediation strategies. This guide provides a foundational resource for researchers and professionals working in this critical area of environmental science and drug development.

Degradation of 1,2,3,4,5,6-Hexachlorocyclohexane in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of 1,2,3,4,5,6-hexachlorocyclohexane (HCH) in soil. Technical grade HCH is a mixture of five stable isomers: α-HCH (60-70%), β-HCH (5-12%), γ-HCH (10-12%), δ-HCH (6-10%), and ε-HCH (3-4%).[1] While only the γ-isomer, commonly known as lindane, possesses strong insecticidal properties, the widespread use and improper disposal of technical HCH have led to significant environmental contamination.[1][2][3] The persistence and toxicity of HCH isomers, particularly the highly stable β-isomer, pose a considerable threat to ecosystems and human health.[4][5][6] Biodegradation is the primary mechanism for the decomposition of HCH in soil and water.[7]

Aerobic Degradation of HCH Isomers

Under aerobic conditions, the microbial degradation of HCH isomers is predominantly carried out by a variety of soil microorganisms, with sphingomonads being the most extensively studied.[1] The primary aerobic degradation route is known as the "Lin pathway," which involves a series of enzymatic reactions that progressively dechlorinate the HCH molecule.[1][2]

The initial and critical step in the aerobic degradation of γ-HCH is two successive dehydrochlorination reactions, producing γ-pentachlorocyclohexene (γ-PCCH) and then 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,3,4,6-TCDN).[1] This is followed by two rounds of hydrolytic dechlorination to generate 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL).[1] The pathway continues with further degradation to produce β-ketoadipate, which then enters the tricarboxylic acid (TCA) cycle.[8] The α- and δ-isomers are also degraded via a similar pathway.[1]

Key Enzymes in the Lin Pathway:

-

LinA (Dehydrochlorinase): Catalyzes the initial dehydrochlorination of HCH isomers.[1][2]

-

LinB (Hydrolytic Dechlorinase): Responsible for the hydrolytic dechlorination of intermediates.[1][2][8]

-

LinC (Dehydrogenase): Involved in the degradation pathway.[9]

-

LinD, LinE, LinF, LinGH, LinJ: A series of enzymes that further metabolize the intermediates to succinyl-CoA and acetyl-CoA for entry into the TCA cycle.[8][10]

Anaerobic Degradation of HCH Isomers

In the absence of oxygen, the degradation of HCH isomers proceeds through different pathways, primarily involving reductive dechlorination. Anaerobic degradation is generally slower than aerobic degradation and often leads to the accumulation of less chlorinated, but still potentially harmful, intermediates.[1]

The anaerobic degradation of γ-HCH typically involves two dichloroelimination steps, leading to the formation of γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH).[1] Subsequent dehydrochlorination can produce chlorobenzene and benzene.[1] The degradation of α-, β-, and δ-HCH under anaerobic conditions also proceeds through successive dichloroeliminations to yield chlorobenzenes.[1]

Quantitative Data on HCH Degradation

The rate and extent of HCH degradation in soil are influenced by various factors, including the specific isomer, soil type, microbial population, temperature, and pH.[11]

| Isomer | Organism/Condition | Initial Concentration | Degradation Rate/Extent | Degradation Products | Reference |

| Technical HCH | Cupriavidus malaysiensis | 100 mg/L | 88.05% (α), 91.54% (β), 92.19% (γ), 82.85% (δ) | Not specified | [5] |

| γ-HCH | Microbial Consortium | 300 µg/mL | 216 µg/mL/day | Mineralized | [12] |

| β-HCH | Ochrobactrum sp. and Microbacterium oxydans sp. (mixed culture AJ) in soil with root exudates | Not specified | 75.02% after 98 days | Not specified | [13] |

| β-HCH and δ-HCH | Pseudomonas aeruginosa ITRC-5 | Not specified | Enhanced degradation in the presence of α- or γ-HCH | 2,3,4,5,6-pentachlorocyclohexan-1-ol | [14] |

| γ-HCH | Bjerkandera adusta in sandy soil | Not specified | ~60% after 28 days | Not specified | [15] |

Experimental Protocols

Sample Extraction for HCH Analysis

A common method for extracting HCH isomers and their degradation products from soil involves solvent extraction.

-

Soil Sample Preparation: Soil samples are typically air-dried and sieved to remove large debris.

-

Solvent Extraction: A mixture of hexane and acetone (commonly in a 1:1 or 85:15 ratio) is added to the soil sample.[16][17]

-

Extraction Procedure: The mixture is agitated, for example, by sonication or shaking, to ensure efficient extraction of the analytes from the soil matrix.

-

Extract Cleanup: The resulting extract may be cleaned up using techniques like solid-phase extraction with materials such as alumina, Florisil, or silica gel to remove interfering substances.[16]

Analytical Method: Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive and widely used technique for the quantitative analysis of chlorinated compounds like HCH and its degradation products.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5) and an electron capture detector.

-

Injection: A small volume of the cleaned-up extract is injected into the GC.

-

Separation: The different HCH isomers and their metabolites are separated based on their boiling points and interactions with the stationary phase of the capillary column as they are carried through by an inert gas.

-

Detection: The electron capture detector is highly sensitive to halogenated compounds. As the analytes elute from the column, they are detected, and a signal proportional to their concentration is generated.

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.[17]

Visualizations

Aerobic Degradation Pathway of γ-HCH

Caption: Aerobic degradation pathway of γ-HCH (Lindane) in soil.

Anaerobic Degradation Pathway of γ-HCH

Caption: Anaerobic degradation pathway of γ-HCH (Lindane) in soil.

Experimental Workflow for HCH Degradation Analysis

Caption: Experimental workflow for the analysis of HCH degradation in soil.

References

- 1. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry of microbial degradation of hexachlorocyclohexane and prospects for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biodegradation of technical hexachlorocyclohexane by <i>Cupriavidus malaysiensis</i> - ProQuest [proquest.com]

- 6. zaguan.unizar.es [zaguan.unizar.es]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of hexachlorocyclohexane (HCH) by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]